molecular formula C14H16N2O B5628629 4-[(4-Methoxyanilino)methyl]aniline

4-[(4-Methoxyanilino)methyl]aniline

Cat. No.: B5628629
M. Wt: 228.29 g/mol
InChI Key: UQYSIZIPSCOIOQ-UHFFFAOYSA-N
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Description

4-[(4-Methoxyanilino)methyl]aniline is an organic compound with the molecular formula C14H16N2O It is characterized by the presence of two aniline groups, one of which is substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyanilino)methyl]aniline typically involves the reaction of 4-methoxyaniline with formaldehyde and another aniline derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the methylene bridge between the two aniline groups. The reaction can be represented as follows:

4-Methoxyaniline+Formaldehyde+AnilineThis compound\text{4-Methoxyaniline} + \text{Formaldehyde} + \text{Aniline} \rightarrow \text{this compound} 4-Methoxyaniline+Formaldehyde+Aniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyanilino)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-[(4-Methoxyanilino)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyanilino)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: A simpler analog with a single methoxy-substituted aniline group.

    N-Methyl-4-methoxyaniline: Contains a methyl group on the nitrogen atom.

    4-Methoxy-N-(4-nitrobenzyl)aniline: Features a nitro group on the benzyl moiety.

Uniqueness

4-[(4-Methoxyanilino)methyl]aniline is unique due to the presence of two aniline groups connected by a methylene bridge, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-methoxyanilino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYSIZIPSCOIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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